molecular formula C3H6BF3O2 B1388884 (3,3,3-Trifluoropropyl)boronic acid CAS No. 674-55-5

(3,3,3-Trifluoropropyl)boronic acid

Cat. No.: B1388884
CAS No.: 674-55-5
M. Wt: 141.89 g/mol
InChI Key: WWWFGWPBMSKDOH-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)boronic acid is an organoboron compound with the chemical formula C3H6BF3O2. It is characterized by the presence of a boronic acid group attached to a trifluoropropyl chain. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Biochemical Analysis

Biochemical Properties

(3,3,3-Trifluoropropyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts and organic halides to facilitate the coupling process. The boronic acid group in this compound forms a complex with the palladium catalyst, which then undergoes transmetalation with the organic halide to form the desired product .

In addition to its role in synthetic chemistry, this compound has been studied for its interactions with various enzymes and proteins. It has been shown to inhibit certain proteases by forming reversible covalent bonds with the active site serine residues. This inhibition can be utilized in the development of enzyme inhibitors for therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. At low concentrations, the compound has been observed to modulate cell signaling pathways by inhibiting specific kinases. This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to downregulate the expression of pro-inflammatory cytokines in immune cells, thereby reducing inflammation .

At higher concentrations, this compound can induce cytotoxic effects, leading to cell death. This cytotoxicity is primarily due to the disruption of cellular homeostasis and the induction of oxidative stress. The compound’s ability to generate reactive oxygen species can damage cellular components, including lipids, proteins, and DNA .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules. This interaction is particularly important in the inhibition of enzymes such as proteases and kinases. By binding to the active site of these enzymes, this compound can prevent substrate binding and subsequent catalytic activity .

In addition to enzyme inhibition, this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. This degradation can lead to a decrease in its efficacy and potency in biochemical assays .

Long-term exposure to this compound in in vitro studies has shown that it can induce adaptive responses in cells. For example, cells exposed to the compound for extended periods may upregulate antioxidant defenses to counteract the oxidative stress induced by the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to modulate specific biochemical pathways without causing significant harm. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .

Threshold effects have been observed in animal studies, where a certain dosage level must be reached before significant biochemical or physiological changes occur. This threshold effect is important for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body. The primary metabolic pathway involves the oxidation of the trifluoropropyl group, followed by conjugation with glucuronic acid or sulfate for excretion .

The compound’s interactions with metabolic enzymes can also affect metabolic flux and metabolite levels. For example, this compound can inhibit certain cytochrome P450 enzymes, leading to changes in the metabolism of other drugs and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, this compound can interact with various transporters and binding proteins that facilitate its distribution to different cellular compartments .

The compound’s localization and accumulation within specific tissues can also be influenced by its interactions with binding proteins. For example, this compound can bind to serum albumin, which can affect its distribution and half-life in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or other signaling molecules .

The activity and function of this compound can be influenced by its subcellular localization. For example, its ability to inhibit enzymes or modulate gene expression may be enhanced or diminished depending on its localization within the cell .

Chemical Reactions Analysis

Types of Reactions: (3,3,3-Trifluoropropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,3,3-Trifluoropropyl-1-boronic acid

Comparison: (3,3,3-Trifluoropropyl)boronic acid is unique due to its trifluoropropyl group, which imparts distinct electronic and steric properties compared to other boronic acids. This makes it particularly effective in specific cross-coupling reactions and sensing applications .

Properties

IUPAC Name

3,3,3-trifluoropropylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BF3O2/c5-3(6,7)1-2-4(8)9/h8-9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWFGWPBMSKDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281856
Record name Boronic acid, (3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-55-5
Record name Boronic acid, (3,3,3-trifluoropropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, (3,3,3-trifluoropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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